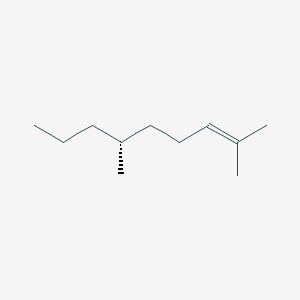

(6R)-2,6-Dimethylnon-2-ene

Description

(6R)-2,6-Dimethylnon-2-ene is an alkene derivative characterized by a non-2-ene backbone with methyl substituents at the 2- and 6-positions and an (R)-configuration at the 6th carbon. For instance, compounds with similar branching patterns or chiral centers (e.g., (6R)-configured terpenoids or lactones) often exhibit distinct physicochemical and biological properties due to stereochemical influences .

Properties

CAS No. |

208836-20-8 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

(6R)-2,6-dimethylnon-2-ene |

InChI |

InChI=1S/C11H22/c1-5-7-11(4)9-6-8-10(2)3/h8,11H,5-7,9H2,1-4H3/t11-/m1/s1 |

InChI Key |

IJGHAQBTIYFUQA-LLVKDONJSA-N |

Isomeric SMILES |

CCC[C@@H](C)CCC=C(C)C |

Canonical SMILES |

CCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Stereochemical Influence on Odor and Bioactivity

The (6R)-configuration plays a critical role in determining odor profiles and bioactivity, as seen in lactones and sesquiterpenoids:

- Lactones : The enantiomers (–)-(1R,6R)-2 and (+)-(1S,6S)-2 (from ) demonstrate divergent olfactory properties. The (1R,6R)-enantiomer exhibits an intense, deep odor, whereas the (1S,6S)-form has a milder, coumarin-like fragrance. This highlights how chiral centers govern sensory characteristics .

- Sesquiterpenoids: Compounds like pseudotremulane A (3R,6R,7R,9S) and pseudotremulane B (3S,6R,7R,9S) () show that slight stereochemical variations (e.g., at C-3 or C-9) alter ECD spectra and bioactivity, suggesting similar stereochemical sensitivity for (6R)-2,6-dimethylnon-2-ene .

Structural Analogues in Fragrance and Medicinal Chemistry

- (6R,7R)-Vulcanolide: A musk-smelling compound with a bicyclic structure (). Its (6R,7R)-configuration contributes to its use in perfumery, analogous to how this compound’s branching might influence volatility or receptor binding .

- Menthane Derivatives: Oxygenated p-menthanes (), such as menthatriene isomers, share structural motifs (e.g., methyl branching) with this compound. However, oxygenation significantly alters their polarity and volatility .

Analytical Methods for Stereochemical Determination

- ECD Spectroscopy: Used to assign absolute configurations in sesquiterpenoids (e.g., pseudotremulane A) and agarofuran derivatives (). Similar methods could resolve the (6R)-configuration in dimethylnon-2-ene .

- Chiral GC : Applied to verify enantiomeric excess (98% for (–)-(1R,6R)-2 in ), a technique relevant for confirming stereochemical purity in branched alkenes .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.